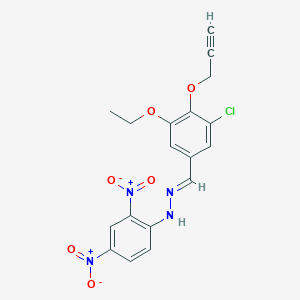![molecular formula C23H21N3O3S B298226 [2-methyl-3-({3-methyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-indol-1-yl]acetic acid](/img/structure/B298226.png)
[2-methyl-3-({3-methyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-indol-1-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-methyl-3-({3-methyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-indol-1-yl]acetic acid is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of [2-methyl-3-({3-methyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-indol-1-yl]acetic acid involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. It also inhibits the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. Additionally, it has been found to activate AMP-activated protein kinase (AMPK), which plays a crucial role in energy metabolism and glucose homeostasis.
Biochemical and Physiological Effects:
[2-methyl-3-({3-methyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-indol-1-yl]acetic acid has been shown to have various biochemical and physiological effects. It has been found to decrease the levels of glucose, triglycerides, and cholesterol in the blood. It also reduces the expression of inflammatory cytokines and increases the activity of antioxidant enzymes. Additionally, it has been shown to induce apoptosis in cancer cells and inhibit their proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using [2-methyl-3-({3-methyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-indol-1-yl]acetic acid in lab experiments include its high potency and selectivity towards specific targets. It is also relatively easy to synthesize and can be modified to improve its pharmacokinetic properties. However, the limitations include its low solubility in aqueous solutions and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on [2-methyl-3-({3-methyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-indol-1-yl]acetic acid. One direction is to investigate its potential as a therapeutic agent for other diseases such as Alzheimer's disease and cardiovascular disease. Another direction is to optimize its pharmacokinetic properties to improve its bioavailability and reduce its toxicity. Additionally, further studies are needed to elucidate its mechanism of action and identify its molecular targets.
Métodos De Síntesis
The synthesis of [2-methyl-3-({3-methyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-indol-1-yl]acetic acid involves the reaction of 2-methyl-1H-indole-3-acetic acid with 4-methylbenzaldehyde and thiosemicarbazide. The reaction is carried out in the presence of a catalyst and under controlled conditions to yield the desired product.
Aplicaciones Científicas De Investigación
[2-methyl-3-({3-methyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-indol-1-yl]acetic acid has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In diabetes research, it has been found to have hypoglycemic and hypolipidemic effects. In inflammation research, it has been shown to have anti-inflammatory effects.
Propiedades
Nombre del producto |
[2-methyl-3-({3-methyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-indol-1-yl]acetic acid |
|---|---|
Fórmula molecular |
C23H21N3O3S |
Peso molecular |
419.5 g/mol |
Nombre IUPAC |
2-[2-methyl-3-[(Z)-[3-methyl-2-(4-methylphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]indol-1-yl]acetic acid |
InChI |
InChI=1S/C23H21N3O3S/c1-14-8-10-16(11-9-14)24-23-25(3)22(29)20(30-23)12-18-15(2)26(13-21(27)28)19-7-5-4-6-17(18)19/h4-12H,13H2,1-3H3,(H,27,28)/b20-12-,24-23? |
Clave InChI |
IUWXHZPLERWUNR-HTHTTXKWSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)N=C2N(C(=O)/C(=C/C3=C(N(C4=CC=CC=C43)CC(=O)O)C)/S2)C |
SMILES |
CC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=C(N(C4=CC=CC=C43)CC(=O)O)C)S2)C |
SMILES canónico |
CC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=C(N(C4=CC=CC=C43)CC(=O)O)C)S2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-{[1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-nitrobenzohydrazide](/img/structure/B298143.png)
![N-(3-chloro-4-methylphenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}methanesulfonamide](/img/structure/B298146.png)
![N-{2-[2-(3,4-diethoxybenzylidene)hydrazino]-2-oxoethyl}-N-phenylmethanesulfonamide](/img/structure/B298147.png)
![tert-butyl {4-[(E)-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetate](/img/structure/B298150.png)
![N-[2-(2-{2-chloro-5-nitrobenzylidene}hydrazino)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B298153.png)
![N'-(4-isobutoxybenzylidene)-2-[(4-methylbenzyl)sulfanyl]acetohydrazide](/img/structure/B298154.png)
![N-[2-(2-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-(2-methylphenyl)methanesulfonamide](/img/structure/B298156.png)
![tert-butyl {4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetate](/img/structure/B298157.png)
![N-(4-chlorophenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide](/img/structure/B298158.png)
![(5Z)-5-[(5-bromo-3-methoxy-2-prop-2-ynoxyphenyl)methylidene]-2-(3-chloro-4-methylanilino)-1,3-thiazol-4-one](/img/structure/B298160.png)

![4-bromo-N'-[3-bromo-5-methoxy-4-(2-propynyloxy)benzylidene]benzohydrazide](/img/structure/B298164.png)
![N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B298165.png)
